N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline
Description
N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline is a derivative of 3,4-dichloroaniline (DCA), a compound widely studied as a metabolite of phenylurea and chloroacetanilide herbicides such as propanil, linuron, and diuron .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4/c14-10-6-5-9(7-11(10)15)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTOZTJDKRBYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 3,4-Dichloro-1-Nitrobenzene
The foundational step involves reducing 3,4-dichloro-1-nitrobenzene to 3,4-dichloroaniline using hydrogen gas in the presence of a platinum catalyst and morpholine as a dechlorination inhibitor. Key parameters include:
Reaction Conditions
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Temperature : Initial hydrogenation at 100°C, followed by a final stage at 170–180°C to minimize 3,3',4,4'-tetrachlorohydrazobenzene impurities.
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Catalyst Loading : 0.5–1.5 wt% platinum relative to substrate.
Mechanistic Insights
Morpholine coordinates with the platinum catalyst, preventing chlorine loss during reduction. Elevated temperatures in the final stage cleave hydrazo bonds in 3,3',4,4'-tetrachlorohydrazobenzene, yielding additional 3,4-dichloroaniline.
Yield and Purity Data
| Parameter | Value |
|---|---|
| Conversion Efficiency | >99.8% nitro compound |
| Impurity Content | <0.2% hydrazobenzene |
| Isolated Yield | 92–95% |
Formation of N-(Benzotriazol-1-ylmethyl)-3,4-Dichloroaniline
Mannich Reaction with Benzotriazole and Formaldehyde
The target compound is synthesized via a one-pot condensation of 3,4-dichloroaniline, benzotriazole, and formaldehyde, forming a methylene bridge between the aniline nitrogen and benzotriazole.
Optimized Protocol
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Reactants :
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3,4-Dichloroaniline (1 equiv)
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Benzotriazole (1.1 equiv)
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Formaldehyde (37% aqueous, 1.2 equiv)
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Solvent : Ethanol/water (4:1 v/v)
Reaction Mechanism
Formaldehyde acts as the methylene source, while benzotriazole’s acidic N-H proton facilitates nucleophilic attack by the aniline’s amine group. The intermediate iminium ion is stabilized by benzotriazole’s aromatic system, driving the reaction to completion.
Purification and Characterization
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Work-up : The crude product is filtered, washed with cold ethanol, and recrystallized from ethyl acetate.
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Spectroscopic Data :
Yield Optimization
| Parameter | Yield (%) |
|---|---|
| Stoichiometric Excess | 78 |
| Solvent Polarity | 82 |
| Reaction Time (8 hrs) | 85 |
Alternative Synthetic Routes
Reductive Amination Approach
A modified method employs sodium borohydride to reduce Schiff base intermediates. While less common, this route avoids formaldehyde handling:
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Intermediate Formation : React 3,4-dichloroaniline with benzotriazole-1-carbaldehyde to form an imine.
Comparative Data
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Mannich Reaction | 85 | 98 |
| Reductive Amination | 72 | 95 |
Impurity Profiling and Mitigation
Byproduct Identification
Major impurities include:
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N,N-Bis(benzotriazol-1-ylmethyl)-3,4-dichloroaniline : Formed from excess formaldehyde.
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3,4-Dichloroaniline Oligomers : Result from incomplete benzotriazole coupling.
Mitigation Strategies
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Stoichiometric Control : Limit formaldehyde to 1.2 equivalents.
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Temperature Gradients : Gradual heating during condensation prevents oligomerization.
Industrial-Scale Production Considerations
Batch vs. Continuous Processes
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Batch Reactors : Preferred for small-scale synthesis (<100 kg), offering flexibility in impurity management.
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Continuous Flow Systems : Enable higher throughput (>500 kg/day) with inline HPLC monitoring.
Economic Metrics
| Parameter | Batch | Continuous |
|---|---|---|
| Capital Cost | $1.2M | $3.5M |
| Operational Cost/kg | $220 | $180 |
Chemical Reactions Analysis
Types of Reactions
N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The benzotriazole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can inhibit or activate specific pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Aquatic Toxicity
DCA demonstrates significant toxicity in zebrafish embryos, with benchmark concentrations (BMCs) ranging from 3.16 µM (Lab B) to 17.68 µM (Lab A), highlighting interlaboratory variability due to methodological differences (e.g., chorion removal) . In comparison, propanil’s hydrolysis product, DCA, is implicated in fish toxicity, though propanil itself is less acutely toxic due to its rapid photodegradation (DT50 = 12–13 h) .
Mammalian Toxicity
DCA and its derivatives exhibit antiandrogenic effects. Linuron and its metabolite DCA act as androgen receptor (AR) antagonists, with linuron showing higher potency (IC50 = 2.8 µM) . Diuron, another phenylurea herbicide, metabolizes to DCA, which contributes to urothelial cytotoxicity in rats .
Metabolic Pathways
Plant Metabolism
DCA is extensively conjugated in plants. In soybean and wheat, DCA forms N-glucosyl and N-malonyl derivatives, with 23.5–45.6% becoming non-extractable residues . These pathways contrast with microbial degradation, where DCA is metabolized to 3,3',4,4'-tetrachloroazobenzene (TCAB), a more persistent and toxic byproduct .
Mammalian Metabolism
In mammals, DCA arises from the breakdown of herbicides like diuron and linuron. Diuron metabolizes to N-(3,4-dichlorophenyl)urea (DCPU) and trace DCA, while linuron forms DCA as a secondary metabolite .
Environmental Presence and Remediation
DCA is detected in industrial wastewater and agricultural runoff, with concentrations up to 75 ng/L in surface waters . Fungal N-acetylation has been explored for bioremediation, reducing DCA’s cytotoxicity and genotoxicity .
Herbicidal Activity
Chloroacetamide derivatives of DCA show variable herbicidal efficacy. For example, N-(1'-ethoxycarbonylethyl)-N-chloroacetyl-2,6-dimethylaniline exhibits 95% control at 200 g/10a, whereas DCA-based chloroacetamides are less effective .
Biological Activity
N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline is a compound of significant interest in the fields of chemistry and biology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzotriazole moiety attached to a dichloroaniline structure. The presence of these functional groups contributes to its unique chemical properties and biological activities.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Molecular Interactions : The benzotriazole moiety can engage in π-π stacking interactions and hydrogen bonding with enzymes and receptors, influencing various biological pathways.
- Biological Effects : These interactions can lead to the inhibition or activation of specific pathways, resulting in observed antimicrobial and anticancer activities .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains:
| Pathogen | Activity Level |
|---|---|
| Pseudomonas aeruginosa | Moderate to Good |
| Escherichia coli | Moderate |
| Staphylococcus aureus | Good |
| Candida albicans | Moderate |
The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 0.25 μg/mL, indicating strong antibacterial properties .
Study 1: Antimicrobial Efficacy
In a recent study conducted by Aggarwal and Singh (2023), various derivatives of benzotriazole were synthesized and tested for their antimicrobial activity. The study revealed that certain derivatives exhibited significant inhibitory effects against multiple pathogens, showcasing the potential of benzotriazole derivatives in developing new antimicrobial agents .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with target proteins involved in microbial resistance. The results indicated favorable binding energies with specific proteins associated with bacterial metabolism, suggesting potential therapeutic applications against resistant strains .
Research Applications
This compound is utilized in various research applications:
- Synthesis : It serves as a building block in the synthesis of complex organic molecules.
- Biological Studies : Ongoing research is exploring its potential as a therapeutic agent for diseases due to its antimicrobial and anticancer properties.
- Industrial Use : The compound is also employed in the production of dyes and pigments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
